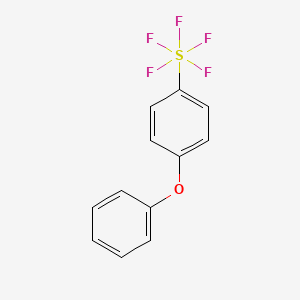

1-Phenoxy-4-(pentafluorosulfanyl)benzene

Vue d'ensemble

Description

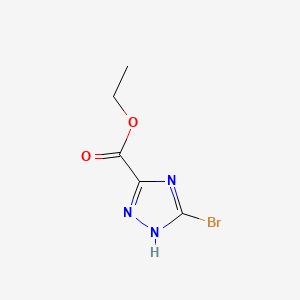

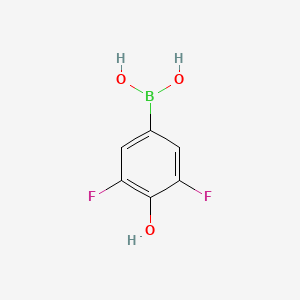

1-Phenoxy-4-(pentafluorosulfanyl)benzene is an organosulfur compound with the molecular formula C12H9F5OS . It’s a research-grade compound and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves a multi-step reaction. The first step involves the reaction of 3-chloro-benzenecarboperoxoic acid with dichloromethane at 0 - 20 °C under an inert atmosphere. The second step involves the reaction of the product with sodium hydroxide in water at 50 °C .Molecular Structure Analysis

The molecular structure of 1-Phenoxy-4-(pentafluorosulfanyl)benzene contains a total of 29 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .Chemical Reactions Analysis

The pentafluorosulfanyl group in 1-Phenoxy-4-(pentafluorosulfanyl)benzene is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position .Physical And Chemical Properties Analysis

The molecular weight of 1-Phenoxy-4-(pentafluorosulfanyl)benzene is 296.26 g/mol . Other physical and chemical properties like boiling point, density, etc., are not available in the retrieved resources.Applications De Recherche Scientifique

Preparation and Substitution Reactions

Preparation of SF5 Aromatics : Vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions yield 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes. This method also allows the transformation of primary products into substituted (pentafluorosulfanyl)anilines and 3- or 4-substituted (pentafluorosulfanyl)benzenes (Beier, Pastýříková, & Iakobson, 2011).

Direct Amination : 1-Nitro-4-(pentafluorosulfanyl)benzene undergoes direct amination, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

Hydroxylation via VNS : Hydroxylation of para- and meta-nitro-(pentafluorosulfanyl)benzenes results in nitro-(pentafluorosulfanyl)phenols, leading to amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Nucleophilic Aromatic Substitution : Studies on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have led to novel (pentafluorosulfanyl)benzenes with various substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Photocatalytic Applications

Photocatalytic Benzene Hydroxylation : Fe-Based Metal–Organic Frameworks have shown potential in highly selective photocatalytic benzene hydroxylation to phenol, leveraging the photocatalysis of Fe–O clusters (Wang, Wang, & Li, 2015).

Catalytic Hydroxylation of Benzene : Various catalysts, including those based on molecular sieves, have been developed for the direct hydroxylation of benzene with hydrogen peroxide, an important process for phenol production (Jiang, Wang, & Han, 2013).

Green Aqueous–Ionic Liquid Biphasic Hydroxylation : This environmentally friendly method hydroxylates benzene to phenol with hydrogen peroxide, using metal dodecanesulfonate salts as catalysts (Peng, Shi, Gu, & Deng, 2003).

Other Applications

Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles : This synthesis route to SF5-containing indoles and oxindoles starts with vicarious nucleophilic substitution of 3- and 4-nitro(pentafluorosulfanyl)benzenes (Iakobson, Pošta, & Beier, 2013).

Cl···π Interactions in Phthalonitrile Derivatives : Study on the conformations of 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile showed different types of electrostatic interaction and intramolecular halogen-π interaction (Hori, Inoue, & Yuge, 2011).

Safety And Hazards

1-Phenoxy-4-(pentafluorosulfanyl)benzene should be handled with care. It’s recommended to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapours/spray. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition sources .

Propriétés

IUPAC Name |

pentafluoro-(4-phenoxyphenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCMMKKWUQZWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719138 | |

| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxy-4-(pentafluorosulfanyl)benzene | |

CAS RN |

1126968-86-2 | |

| Record name | 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)

![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)

![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)

![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)

![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)

![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)